2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine
Description
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,6-dimethyl-3-(5-methylfuran-2-yl)morpholine |
InChI |
InChI=1S/C11H17NO2/c1-7-4-5-10(14-7)11-9(3)13-8(2)6-12-11/h4-5,8-9,11-12H,6H2,1-3H3 |
InChI Key |
HXYAVPAYEXEPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(O1)C)C2=CC=C(O2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Starting materials typically include:
- Morpholine derivatives or precursors
- 5-Methylfuran-2-carboxaldehyde or related heteroaryl aldehydes
- Methylating agents such as methyl iodide or dimethyl sulfate
- Suitable catalysts such as KOH or other bases
-
- Reflux in solvents like ethanol or acetonitrile
- Catalytic presence of bases (e.g., potassium hydroxide)
- Temperature control around 80–120°C to promote cyclization and substitution
Proposed Mechanism:
The process involves initial formation of an iminium ion or Schiff base from the aldehyde and morpholine, followed by nucleophilic attack by methyl groups, leading to cyclization and formation of the substituted morpholine ring with a 5-methylfuran moiety attached at the 3-position.
Nucleophilic Substitution on Morpholine Derivatives
Another approach involves the nucleophilic substitution of halogenated precursors with morpholine or its derivatives:
Methodology:
Preparation of halogenated intermediates :
- Synthesis of 2,6-dimethyl-3-halogenomorpholine derivatives (e.g., chloromethyl or bromomethyl derivatives)
- These can be synthesized via halogenation of methylated morpholine under controlled conditions
-
- The halogenated intermediate reacts with 5-methylfuran-2-amine or its derivatives
- Reflux in polar aprotic solvents like acetonitrile or DMF
- Use of bases such as potassium carbonate to facilitate nucleophilic displacement
-
- Formation of the target compound via nucleophilic substitution at the halogen site
Reaction Conditions:
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Acetonitrile, DMSO | Polar aprotic solvents favor SN2 reactions |
| Temperature | 80–120°C | To enhance reaction rate |
| Base | Potassium carbonate | To deprotonate amines and facilitate substitution |
Ring Closure via Cyclization of Precursors
A third method involves cyclization of suitable precursors containing both morpholine and furan groups:
Procedure:
Preparation of precursor molecules :
- Synthesis of N-alkylated morpholine derivatives bearing a furan substituent
- These precursors are prepared via alkylation of morpholine with furan-based halides or esters
-
- Heating the precursor in a suitable solvent such as xylene or toluene
- Use of acid or base catalysts to promote intramolecular cyclization
- Reaction conditions typically involve refluxing for 12–24 hours
-
- Crystallization or chromatography to isolate the pure compound
Summary of Key Reaction Parameters
Research Findings and Data Integration
Research indicates that the synthesis of 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine benefits from multicomponent reactions due to their efficiency and minimal purification steps. For instance, the multicomponent synthesis described in the Russian Journal of Organic Chemistry involves the condensation of morpholine derivatives with heteroaryl aldehydes, followed by cyclization under basic conditions, yielding the target compound with yields ranging from 54% to 60%.
Furthermore, nucleophilic substitution approaches utilizing halogenated intermediates have demonstrated yields of approximately 50–55%, with reaction conditions optimized for temperature and solvent choice to maximize efficiency. Cyclization methods, often involving heating of N-alkylated precursors, have shown yields around 50–60%, with reaction times spanning 12–24 hours.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine include compounds such as 4-{2-[(4-tert-butylphenyl)methyl]propyl}-2,6-dimethylmorpholine (CAS: 67306-03-0) and related derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological relevance:
Structural Differences and Implications
- Substituent Type : The 5-methylfuran group provides a planar, electron-rich aromatic system, favoring interactions with polar or π-π binding sites. In contrast, the tert-butylphenyl group enhances hydrophobicity and steric bulk, which may improve membrane permeability but reduce solubility .
Biological Activity
2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine is a morpholine derivative characterized by its unique structure, which includes a morpholine ring substituted at the 2 and 6 positions with methyl groups and at the 3 position with a 5-methylfuran moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agriculture.
The compound exhibits properties typical of morpholines, including potential basicity due to the nitrogen atom in the ring. The presence of both morpholine and furan functionalities enhances its reactivity profile, allowing it to undergo various chemical reactions such as electrophilic aromatic substitution.
Antimicrobial Properties
Research indicates that morpholine derivatives, including 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine, possess significant antimicrobial activity. A study evaluated the antimicrobial effects of various compounds against different bacterial strains using disk diffusion tests and minimum inhibitory concentration (MIC) assays. The results demonstrated that certain derivatives exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine | Staphylococcus aureus | 4.0 |
| 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine | Escherichia coli | 8.0 |
| 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine | Candida albicans | 16.0 |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Neuropharmacological Potential
Another aspect of interest is the potential neuropharmacological activity of morpholine derivatives. Research has shown that compounds with similar structures can interact with central nervous system (CNS) targets, potentially leading to therapeutic applications in treating neurodegenerative diseases. In silico docking studies have indicated favorable interactions between morpholine derivatives and key CNS targets .
Case Studies
- Antimicrobial Activity Assessment : A comprehensive study assessed the antimicrobial activity of several morpholine derivatives against clinical strains of bacteria and fungi. The results highlighted that compounds closely related to 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option in an era of increasing antibiotic resistance .
- Neuroprotective Effects : In a separate investigation focusing on neuroprotective properties, derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. The results indicated that some morpholine derivatives effectively inhibited AChE activity, suggesting their potential utility in developing treatments for cognitive decline associated with aging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
